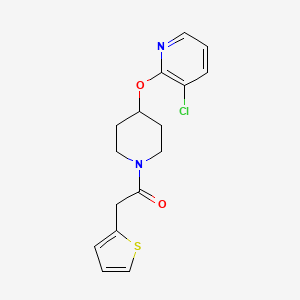

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRXREFXRJPVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through the chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

Thiophene Coupling: The thiophene ring is coupled to the ethanone backbone via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketones to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are differentiated by variations in the piperidine substituents, aromatic rings, or ketone modifications. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Electron-Deficient vs. Electron-Rich Substituents: The target compound’s 3-chloropyridinyl group contrasts with analogs like MK45, which incorporates a trifluoromethylpyridine substituent. The chlorine atom in the target compound may reduce metabolic oxidation compared to bulkier substituents .

Aromatic Group Impact :

- Thiophene-containing analogs (e.g., target compound, MK45) show enhanced metabolic stability over phenyl-substituted derivatives (e.g., ) due to thiophene’s resistance to cytochrome P450 oxidation .

Biological Activity :

- The target compound shares structural motifs with oxytocin receptor radioligands (e.g., ), while MK45 and patent-derived compounds (e.g., ) are optimized for CNS targets like kinases or neurotransmitter receptors.

Research Limitations and Contradictions

- Synthetic Feasibility : highlights challenges in synthesizing 3-chloropyridinyl-piperidine derivatives due to steric hindrance during coupling reactions, whereas reports improved yields for trifluoromethylpyridine analogs .

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloropyridine moiety linked to a piperidine ring via an ether bond, along with a thiophene substituent. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H19ClN2O2S. The presence of the chloropyridine and thiophene rings indicates potential pharmacological activities, particularly in areas such as antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O2S |

| Molecular Weight | 348.88 g/mol |

| CAS Number | 1428375-67-0 |

| Melting Point | Not available |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chloropyridine possess antibacterial activity against various strains of bacteria, suggesting that this compound may also demonstrate similar effects.

Anticancer Properties

The piperidine and thiophene components are known to contribute to anticancer activities in various compounds. For example, studies on related piperidine derivatives have revealed their potential as inhibitors of cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The chloropyridine moiety may inhibit enzyme activity by binding to active sites, while the piperidine ring could enhance binding affinity.

Study 1: Antimicrobial Screening

A study conducted on related chloropyridine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of the piperidine and thiophene groups enhanced the antimicrobial potency.

Study 2: Anticancer Activity Evaluation

In vitro tests on piperidine derivatives showed significant inhibition of cancer cell lines, including breast and lung cancer cells. The study noted that these compounds induced apoptosis through the activation of caspase pathways, suggesting a similar potential for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.